4-Carvomenthenol

概述

描述

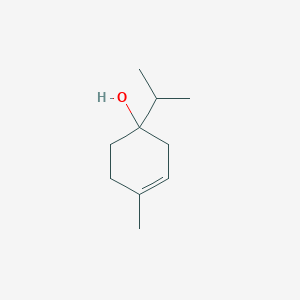

萜品-4-醇是一种天然存在的单萜醇,化学式为 C₁₀H₁₈O。 它是茶树油的主要成分,从互叶白千层 (Melaleuca alternifolia) 的叶、枝和树皮中提取 。 该化合物以其广泛的生物活性而闻名,包括抗菌、抗炎和抗癌特性 .

准备方法

合成路线和反应条件: 萜品-4-醇可以通过一系列反应从萜品油烯合成。 该过程涉及萜品油烯的光氧化,生成氢过氧化物中间体,然后还原和选择性氢化末端双键 .

工业生产方法: 在工业上,萜品-4-醇主要从互叶白千层精油中获得。 提取过程涉及植物材料的蒸汽蒸馏,然后进行分馏以分离萜品-4-醇 .

反应类型:

氧化: 萜品-4-醇可以发生氧化,形成各种氧化衍生物。

还原: 还原反应可以将萜品-4-醇转化为相应的醇。

取代: 萜品-4-醇可以参与取代反应,特别是与卤素的取代反应。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤化反应通常使用氯或溴等试剂,在受控条件下进行。

主要产物:

氧化: 氧化衍生物,如萜品-4-酮。

还原: 还原醇,如萜品醇。

取代: 卤代化合物,如氯萜品-4-醇。

科学研究应用

Anti-inflammatory Properties

Research has demonstrated that 4-carvomenthenol exhibits significant anti-inflammatory effects. A study conducted on mice showed that pre-treatment with this compound significantly reduced paw edema and inflammatory cell migration in models of acute inflammation. The results indicated a reduction in polymorphonuclear cell migration by approximately 55% compared to control groups, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

Safety and Toxicology Assessments

The safety profile of this compound has been evaluated through various toxicological studies. Notably, it has been assessed for mutagenicity using the Ames test, where no mutagenic effects were observed at tested concentrations . Additionally, repeated dose toxicity studies indicated that the No Observed Adverse Effect Level (NOAEL) for this compound is 578 mg/kg/day, suggesting a favorable safety margin for its use in consumer products .

Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the fragrance industry as a flavoring agent and scent component. Its inclusion in perfumes and personal care products is supported by safety assessments that confirm its non-toxic nature at typical usage levels .

Chirality and Optical Activity

Recent studies have explored the chiral properties of this compound using advanced techniques like microwave spectroscopy. These studies focus on understanding the molecular conformers and their interactions, which are crucial for applications in enantioselective synthesis and chirality-dependent biological reactions .

Potential Pharmacological Uses

Emerging research suggests that this compound may have pharmacological applications beyond anti-inflammatory effects. Investigations into its interaction with histamine receptors indicate potential use in allergy treatments by modulating allergic responses . Furthermore, its role as a plant metabolite highlights its importance in natural product chemistry and pharmacognosy.

Case Study 1: Anti-inflammatory Efficacy

In an experimental model assessing the anti-inflammatory effects of this compound, mice were treated with varying doses before being subjected to inflammatory challenges. The study found that even at lower doses (25 mg/kg), significant reductions in paw edema were observed over six hours post-treatment, demonstrating its efficacy as an anti-inflammatory agent .

Case Study 2: Toxicological Evaluation

A comprehensive toxicological assessment was conducted to evaluate the safety of this compound for potential use in food products. The study concluded that the compound does not exhibit mutagenic or clastogenic properties under standard testing conditions, reinforcing its safety profile for human consumption .

作用机制

萜品-4-醇通过多种机制发挥作用:

抗菌作用: 它破坏细菌的细胞膜完整性,导致细胞裂解.

抗炎作用: 通过抑制促炎细胞因子的产生来调节炎症反应.

抗癌作用: 通过激活细胞死亡通路和增强化疗药物的疗效来诱导癌细胞凋亡.

类似化合物:

α-萜品醇: 另一种具有类似抗菌特性的单萜醇.

萜品油烯: 萜品-4-醇的合成前体,以其抗氧化特性而闻名.

1,8-桉油精: 一种具有显着抗炎作用的异构体.

萜品-4-醇的独特性: 萜品-4-醇以其广泛的生物活性及其作为茶树油主要生物活性成分的重要作用而脱颖而出。 其抗菌、抗炎和抗癌特性的独特组合使其成为各种研究和工业领域的有价值的化合物 .

相似化合物的比较

α-Terpineol: Another monoterpene alcohol with similar antimicrobial properties.

Terpinolene: A precursor in the synthesis of terpinen-4-ol, known for its antioxidant properties.

1,8-Cineole: An isomer with notable anti-inflammatory effects.

Uniqueness of Terpinen-4-ol: Terpinen-4-ol stands out due to its broad spectrum of biological activities and its significant role as the main bioactive component of tea tree oil. Its unique combination of antimicrobial, anti-inflammatory, and anticancer properties makes it a valuable compound in various fields of research and industry .

生物活性

4-Carvomenthenol, also known as Carvo, is a monoterpene derived from essential oils, particularly those of mint and other aromatic plants. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound has the chemical formula C_{10}H_{14}O and a molecular weight of approximately 154.22 g/mol. It is characterized by its pleasant aroma and is commonly used in cosmetics, fragrances, and household products.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5% |

| Escherichia coli | 12 | 0.8% |

| Candida albicans | 14 | 0.6% |

Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects in various studies. It has been shown to reduce paw edema in animal models by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages .

The anti-inflammatory action is believed to be mediated through the inhibition of the ERK1/2 pathway and modulation of histamine release from mast cells. In experimental models, Carvo significantly reduced histamine-induced edema and scratching behavior in mice .

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound possesses antioxidant properties that help mitigate oxidative stress within cells. This activity is crucial for protecting against cellular damage caused by free radicals .

Potential Anticancer Effects

Emerging research suggests that this compound may have anticancer potential. Studies indicate that it can induce apoptosis in various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC) cells. The mechanism involves caspase-dependent pathways leading to mitochondrial dysfunction .

Case Study: Melanoma Cells

In a study involving human melanoma M14 cells, both Carvo and its derivatives were shown to promote apoptosis more effectively in drug-resistant variants compared to sensitive ones, suggesting a promising role in overcoming drug resistance .

Safety and Toxicology

The acute oral toxicity of this compound has been evaluated in animal studies. The lethal dose (LD50) was determined to be approximately 1.3 g/kg in rats, indicating a relatively low toxicity profile at common usage levels .

属性

IUPAC Name |

4-methyl-1-propan-2-ylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044824 | |

| Record name | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow, oily liquid; Warm-peppery, mildly earthy, musty-woody odour | |

| Record name | 4-Carvomenthenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

209 °C, 88.00 to 90.00 °C. @ 6.00 mm Hg | |

| Record name | 4-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menth-1-en-4-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

79 degrees C (174 degrees F) - closed cup | |

| Record name | 4-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, soluble in oils, Soluble (in ethanol) | |

| Record name | 4-Carvomenthenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926 g/cu cm at 20 °C, 0.928-0.934 | |

| Record name | 4-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Carvomenthenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless to pale yellow liquid | |

CAS No. |

562-74-3 | |

| Record name | Terpinen-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=562-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpinen-4-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Carvomenthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERPINEOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65MV77ZG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menth-1-en-4-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。